tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
CAS No.:
Cat. No.: VC15776630
Molecular Formula: C14H24N2O3
Molecular Weight: 268.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N2O3 |
|---|---|
| Molecular Weight | 268.35 g/mol |
| IUPAC Name | tert-butyl 1-acetyl-6-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate |
| Standard InChI | InChI=1S/C14H24N2O3/c1-9-12-11(6-7-15(12)10(2)17)8-16(9)13(18)19-14(3,4)5/h9,11-12H,6-8H2,1-5H3 |
| Standard InChI Key | XNRSDSINJPUVSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2C(CCN2C(=O)C)CN1C(=O)OC(C)(C)C |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Stereochemistry
The compound’s IUPAC name, tert-butyl 1-acetyl-6-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate, reflects its bicyclic architecture comprising a pyrrolidine ring fused to a partially saturated pyrrole moiety. Key structural features include:
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Bicyclic Core: A hexahydropyrrolo[3,4-b]pyrrole system with chair-like conformations stabilized by intramolecular hydrogen bonding.
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Substituents: A tert-butyl carbamate group at position 5 and an acetyl group at position 1, which influence solubility and reactivity.
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Stereochemistry: The 6-methyl group introduces chirality, resulting in diastereomeric forms that can be resolved via chiral chromatography.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 268.35 g/mol | |
| SMILES Notation | CC1C2C(CCN2C(=O)C)CN1C(=O)OC(C)(C)C | |
| CAS Number | 138958388 | |
| Boiling Point | 412.6°C (estimated) |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from pyrrolidine precursors. A common route includes:
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Cyclization: Condensation of 4-methylpyrrolidin-3-amine with a β-keto ester to form the bicyclic framework.
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Acetylation: Introduction of the acetyl group using acetic anhydride under basic conditions.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to install the tert-butoxycarbonyl group.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | KCO, DMF, 80°C | 62% |
| Acetylation | AcO, EtN, CHCl | 85% |
| Boc Protection | (Boc)O, DMAP, RT | 78% |
Chromatographic purification (e.g., silica gel, HPLC) is critical to achieving >95% purity, as residual solvents or byproducts can impede downstream applications.
Industrial-Scale Production
| Target | Activity (EC/IC) | Assay Type |
|---|---|---|
| H Receptor | 1.2 μM | Calcium flux |
| Sirt6 | 4.62-fold activation at 100 μM | FDL deacetylation |
Applications in Drug Discovery
Scaffold for Kinase Inhibitors
The compound’s rigid bicyclic core serves as a privileged scaffold for designing kinase inhibitors. For instance, derivatization with sulfonamide groups yielded potent inhibitors of cyclin-dependent kinase 2 (CDK2) with IC values <50 nM.
Prodrug Development
The tert-butyl carbamate group enables controlled release of active amines under physiological conditions, making it a candidate for prodrug strategies targeting neurological disorders.
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl): δ 1.44 (s, 9H, Boc), 2.12 (s, 3H, COCH), 2.85–3.20 (m, 4H, pyrrolidine-H), 4.10–4.45 (m, 2H, NCH).
High-Resolution Mass Spectrometry (HRMS)
Observed: m/z 269.1865 [M+H]; Calculated: 269.1864 for .
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